[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate
Description
This compound is a complex polycyclic diterpenoid derivative featuring a hexahydrobenzo[f][1]benzofuran core fused with additional oxygenated substituents. Key structural features include:
- Stereochemistry: The 4aR,5S,6R,8aR,9aS configuration defines its three-dimensional arrangement, critical for biological interactions .
- Functional groups: A 5-acetyloxy group, enhancing lipophilicity and metabolic stability. A 9a-hydroxy group, enabling hydrogen-bonding interactions. A 2-oxo moiety in the fused bicyclic system, contributing to electrophilic reactivity. A 2,3-dihydroxy-2-methylbutanoate ester at C6, introducing polar hydroxyl groups and branching for steric effects.
Physicochemical properties (e.g., solubility, logP) can be inferred from similar oxygenated terpenoids, with hydroxyl and ester groups likely increasing water solubility compared to non-polar analogs .
Properties
Molecular Formula |
C22H32O9 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate |
InChI |
InChI=1S/C22H32O9/c1-11-14-9-15-19(4,10-22(14,28)31-17(11)25)8-7-16(21(15,6)30-13(3)24)29-18(26)20(5,27)12(2)23/h12,15-16,23,27-28H,7-10H2,1-6H3/t12?,15-,16-,19-,20?,21+,22+/m1/s1 |
InChI Key |
CLBRWBRJFSFYQJ-MSVBNCDXSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@](CC[C@H]([C@@]3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(C[C@@]2(OC1=O)O)C |
Canonical SMILES |
CC1=C2CC3C(CCC(C3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(CC2(OC1=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: Hydroxyl, acetoxy, and dihydroxy groups are introduced through selective functionalization reactions.
Final assembly: The final compound is assembled through esterification and other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s hydroxyl and acetoxy groups may interact with biological molecules, making it a potential candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s unique structure and reactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and acetoxy groups may form hydrogen bonds or covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Core Diversity :
- The target and share the benzo[f]benzofuran core, whereas ’s naphtho[1,2-b]furan has an extended aromatic system, likely altering π-π stacking interactions .
- and lack the 2,3-dihydroxy ester but feature lactones (2-one or dione), reducing polarity compared to the target’s ester .
Substituent Effects :
Biological Activity
The compound [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f] benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₃₁H₄₄O₉. It features multiple functional groups that contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₃₁H₄₄O₉ |
| Molecular Weight | 532.68 g/mol |
| Functional Groups | Acetoxy, Hydroxy |
| Stereochemistry | Multiple chiral centers |
Research indicates that compounds similar to this structure may interact with cellular pathways involved in inflammation and cell adhesion. The activation of transcription factors such as NF-κB has been observed in response to various stimuli, which can lead to the upregulation of adhesion molecules like ICAM-1 and VCAM-1 .
Inhibition of Inflammatory Pathways
Studies have shown that certain derivatives can inhibit the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB into the nucleus. This inhibition leads to decreased expression of pro-inflammatory cytokines and adhesion molecules .
Therapeutic Implications
The compound's potential therapeutic applications may include:
- Anti-inflammatory effects : By modulating inflammatory pathways.
- Antioxidative properties : Protecting cells from oxidative stress.
- Cell adhesion modulation : Influencing processes such as wound healing and tissue regeneration.
Case Studies
- Anti-inflammatory Study : A study demonstrated that a related compound significantly reduced TNF-α-induced expression of ICAM-1 in endothelial cells through NF-κB pathway inhibition . This suggests potential use in treating inflammatory diseases.
- Wound Healing : Another investigation indicated that compounds with similar structures enhanced fibroblast migration and proliferation in vitro, indicating a role in wound healing processes.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
